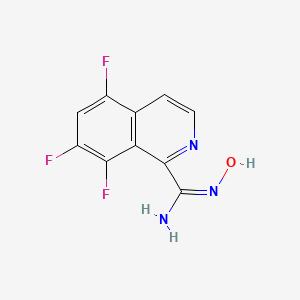
(E)-5,7,8-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a fluorinated isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 5, 7, and 8 positions of the isoquinoline ring.
Hydroxylation: Introduction of a hydroxyl group to form the N’-hydroxy derivative.
Carboximidamide Formation: Conversion of the carboxylic acid group to a carboximidamide group.
The reaction conditions often involve the use of fluorinating agents such as Selectfluor, and hydroxylation can be achieved using hydroxylamine derivatives under controlled conditions. The final step involves the use of reagents like carbodiimides to form the carboximidamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted isoquinoline derivatives.
Scientific Research Applications
(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydroxyl and carboximidamide groups participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5,7,8-Trifluoroisoquinoline: Lacks the hydroxyl and carboximidamide groups, making it less versatile in terms of chemical reactivity.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, resulting in different binding properties and biological activities.
Uniqueness
(E)-5,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxyl group, and carboximidamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F3N3O |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
5,7,8-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H6F3N3O/c11-5-3-6(12)8(13)7-4(5)1-2-15-9(7)10(14)16-17/h1-3,17H,(H2,14,16) |
InChI Key |
PHKBNPRAICPLFU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1C(=CC(=C2F)F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2F)F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


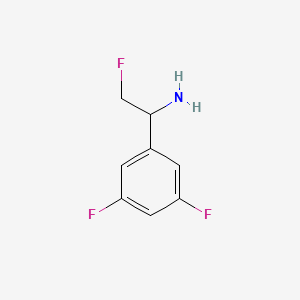
![1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13214613.png)
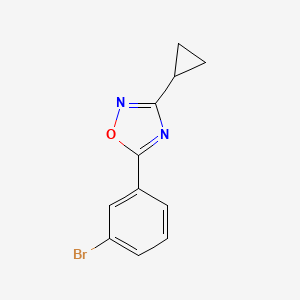
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
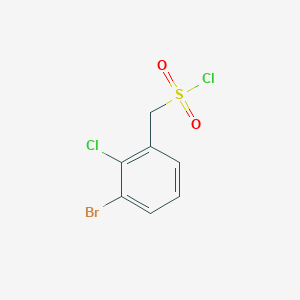
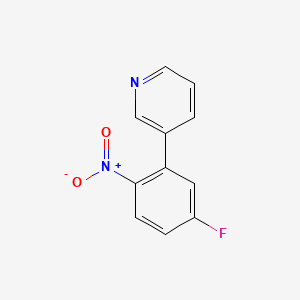
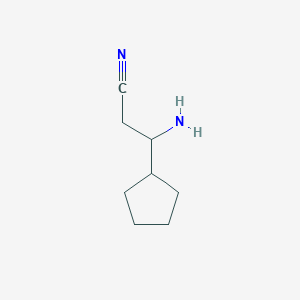
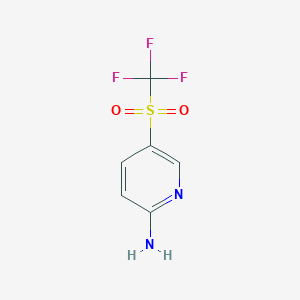
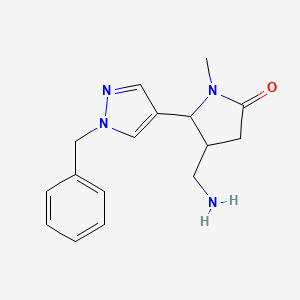
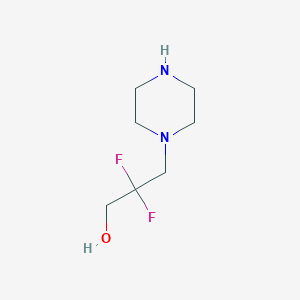

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
![tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13214690.png)
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
